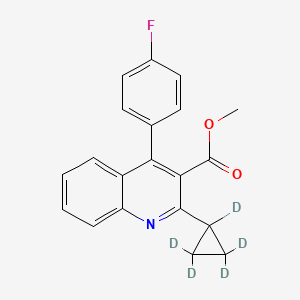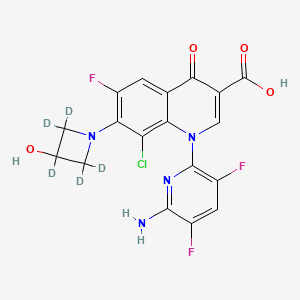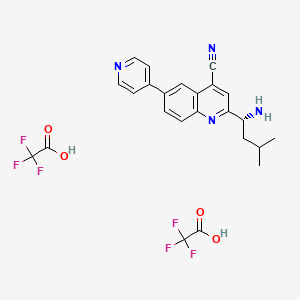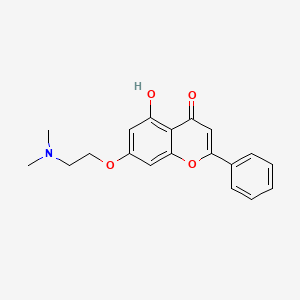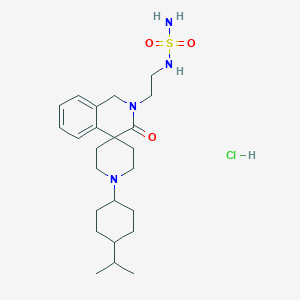
Itruvone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itruvone, also known as pregn-4-en-20-yn-3-one, is a synthetic investigational neuroactive pherine nasal spray. It is currently under development by VistaGen Therapeutics for the treatment of major depressive disorder. This compound is designed to engage and activate chemosensory neurons in the nasal cavity, which in turn activate neural circuits in the brain that produce antidepressant effects .
Méthodes De Préparation
The synthetic routes and reaction conditions for Itruvone involve several steps. The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The industrial production methods for this compound are proprietary and involve precise control of reaction conditions to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Itruvone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Itruvone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neuroactive steroids.
Biology: Investigated for its effects on neural circuits and neurotransmitter release.
Medicine: Primarily researched for its potential as a rapid-onset antidepressant for major depressive disorder.
Mécanisme D'action
Itruvone exerts its effects by engaging and activating chemosensory neurons in the nasal cavity. These neurons activate neural circuits in the brain, particularly the olfactory-amygdala circuits, which increase the activity of the sympathetic autonomic nervous system and the release of catecholamines from the midbrain. This mechanism is fundamentally different from that of currently approved antidepressants, as this compound does not require systemic absorption or direct activity on neurons in the brain .
Comparaison Avec Des Composés Similaires
Itruvone is unique in its mechanism of action compared to other similar compounds. Unlike traditional antidepressants that require systemic absorption, this compound works through peripheral chemosensory neurons, minimizing potential systemic exposure and side effects. Similar compounds include other neuroactive steroids and pherines, but this compound’s rapid-onset and non-systemic mechanism set it apart .
Propriétés
Numéro CAS |
21321-89-1 |
|---|---|
Formule moléculaire |
C21H28O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h1,13-14,17-19H,5-12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1 |
Clé InChI |
CHOUAXDNNAVGHR-NWSAAYAGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
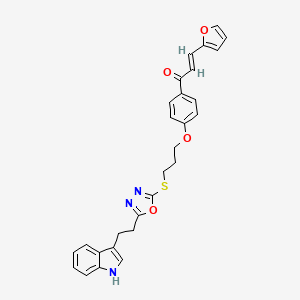

![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
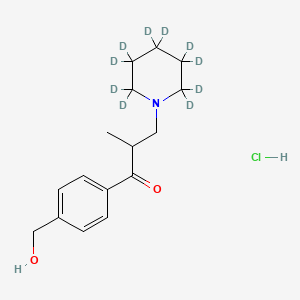
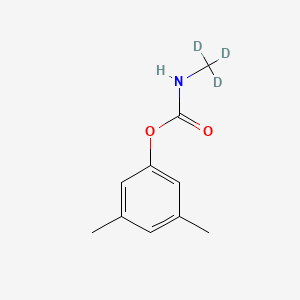
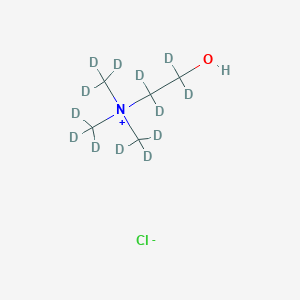
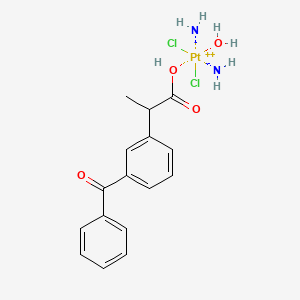
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
